molecular formula C18H21ClN2O3 B6716633 N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide

N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide

Cat. No.: B6716633
M. Wt: 348.8 g/mol
InChI Key: AWOHRSNXVHWAGR-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a hydroxy group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl ethyl ketone, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Addition of the Hydroxy Group: The intermediate is then reacted with a hydroxylating agent to introduce the hydroxy group.

    Incorporation of the Pyridinyl Group: The final step involves the reaction of the hydroxy intermediate with 2-methyl-6-oxopyridine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide: shares similarities with other chlorophenyl and pyridinyl compounds.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-12-6-4-9-16(22)21(12)11-18(3,24)17(23)20-13(2)14-7-5-8-15(19)10-14/h4-10,13,24H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHRSNXVHWAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CC(C)(C(=O)NC(C)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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